molecular formula C8H5Br2N3O2 B8398098 5-Amino-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione

5-Amino-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B8398098
M. Wt: 334.95 g/mol
InChI Key: JFVDZBLVGCRNIX-UHFFFAOYSA-N
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Description

5-Amino-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione is a useful research compound. Its molecular formula is C8H5Br2N3O2 and its molecular weight is 334.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H5Br2N3O2

Molecular Weight

334.95 g/mol

IUPAC Name

5-amino-6,7-dibromo-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C8H5Br2N3O2/c9-2-1-3-6(5(11)4(2)10)13-8(15)7(14)12-3/h1H,11H2,(H,12,14)(H,13,15)

InChI Key

JFVDZBLVGCRNIX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)Br)N)NC(=O)C(=O)N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of 5-nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione (327 mg, 0.89 mMol) in ethanol (10 mL) was added SnCl2.2H2O (1.0 g, 4.45 mMol) in one portion. The mixture was refluxed at 80° C. (oil bath 90° C.) with stirring for 4 h. The mixture was then cooled to room temperature and the yellow precipitate was collected by filtration, followed by washing with cold ethanol (2×1 mL), to get 227 mg (76%) of crude title product (contains minor impurities by NMR). Crystallization from DMSO/H2O gave 193 mg of pure title product as bright yellow needles; mp: 324°-6° C. (dec.), changed color from 270° C. IR (KBr, cm-1): 3456; 3281; 1700; 1643. NMR (1H, DMSO-d6): d 5.844 (s, 2H); 6.732 (s, 1H); 11.257 (s, 1H); 11.810 (s, 1H). Purity: >96.96% by HPLC. HRMS: calcd for C8H8N3O2Br2 (M+) m/z 332.8747; found: 332.8754. Potency relative to DCK: 341%.
Quantity
327 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred mixture of 5-nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione (327 mg, 0.89 mMol) in ethanol (10 mL) was added SnCl2 ·2H2O (1.0 g, 4.45 mMol) in one portion. The mixture was refluxed at 80° C. (oil bath 90° C.) with stirring for 4 h. The mixture was then cooled to room temperature and the yellow precipitate was collected by filtration, followed by washing with cold ethanol (2×1 mL), to get 227 mg (76%) of crude title product (contains minor impurities by NMR). Crystallization from DMSO/H2O gave 193 mg of pure title product as bright yellow needles; mp: 324°-6° C. (dec.), changed color from 270° C. IR (KBr, cm-1): 3456; 3281; 1700; 1643. NMR (1H, DMSO-d6): δ5.844 (s, 2H); 6.732 (s, 1H); 11.257 (s, 1H); 11.810 (s, 1H). Purity:>96.96% by HPLC. HRMS: calcd for C8H5N3O2Br2 (M+) m/z 332.8747; found: 332.8754. Potency relative to DCK: 341%.
Quantity
327 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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